Cas no 66182-01-2 (Ethyl indolizine-6-carboxylate)
Ethyl indolizine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl indolizine-6-carboxylate
- 6-Indolizinecarboxylic acid, ethyl ester
- 6-carbethoxyindolizine
- Ethylindolizine-6-carboxylate
- DTXSID70626514
- 66182-01-2
- SCHEMBL6414669
-
- Inchi: 1S/C11H11NO2/c1-2-14-11(13)9-5-6-10-4-3-7-12(10)8-9/h3-8H,2H2,1H3
- InChI Key: GXBMCHDDNXBKSB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CC2=CC=CN2C=1)=O
Computed Properties
- Exact Mass: 189.07903
- Monoisotopic Mass: 189.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 30.7Ų
Experimental Properties
- PSA: 30.71
Ethyl indolizine-6-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM240418-1g |
Ethyl indolizine-6-carboxylate |
66182-01-2 | 95% | 1g |
$*** | 2023-05-29 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1740174-1g |
Ethyl indolizine-6-carboxylate |
66182-01-2 | 98% | 1g |
¥8190.00 | 2024-05-04 |
Ethyl indolizine-6-carboxylate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
Additional information on Ethyl indolizine-6-carboxylate
Recent Advances in the Study of Ethyl Indolizine-6-carboxylate (CAS: 66182-01-2) in Chemical Biology and Pharmaceutical Research
Ethyl indolizine-6-carboxylate (CAS: 66182-01-2) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Indolizine derivatives, including ethyl indolizine-6-carboxylate, are known for their diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties. This research brief aims to summarize the latest findings on the synthesis, biological evaluation, and mechanistic studies of this compound, providing insights into its therapeutic potential and future research directions.
Recent studies have focused on optimizing the synthesis of ethyl indolizine-6-carboxylate to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel one-pot synthesis method using a palladium-catalyzed cyclization reaction, which significantly reduced the number of steps and increased the overall efficiency. The study also highlighted the importance of the ethyl ester moiety in enhancing the compound's bioavailability, making it a promising candidate for further pharmacological investigations.
In terms of biological activity, ethyl indolizine-6-carboxylate has shown remarkable efficacy in preclinical models of cancer. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound inhibits the proliferation of several cancer cell lines, including breast and lung cancer, by targeting the PI3K/AKT/mTOR signaling pathway. The researchers noted that the carboxylate group at the 6-position plays a critical role in binding to the active site of the kinase, suggesting opportunities for structure-activity relationship (SAR) studies to further optimize its potency.
Another area of interest is the compound's potential as an anti-inflammatory agent. A 2024 study in European Journal of Pharmacology revealed that ethyl indolizine-6-carboxylate suppresses the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The mechanism involves the inhibition of NF-κB activation, a key regulator of inflammatory responses. These findings open new avenues for developing indolizine-based therapeutics for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Despite these promising results, challenges remain in translating ethyl indolizine-6-carboxylate into clinical applications. Issues such as metabolic stability, toxicity, and formulation need to be addressed in future studies. Recent advancements in computational chemistry and high-throughput screening may accelerate the identification of derivatives with improved pharmacokinetic profiles. Additionally, collaborative efforts between academia and industry will be crucial to advancing this compound through the drug development pipeline.
In conclusion, ethyl indolizine-6-carboxylate (CAS: 66182-01-2) represents a versatile scaffold with significant potential in drug discovery. Its diverse biological activities, coupled with recent synthetic and mechanistic breakthroughs, make it a compelling subject for further research. Future studies should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater depth.
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